![molecular formula C6H4N2O2S B1404942 Methyl 2-cyanothiazole-5-carboxylate CAS No. 1211541-45-5](/img/structure/B1404942.png)
Methyl 2-cyanothiazole-5-carboxylate
Overview
Description
“Methyl 2-cyanothiazole-5-carboxylate” is a chemical compound with the molecular formula C6H4N2O2S . It is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is a topic of ongoing research. One paper discusses the synthesis of a series of novel ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-arylethylidene]hydrazine-1-carbonyl}thiazol-2-yl)amino]-3-(methylthio)acrylate derivatives through a four-step method .Molecular Structure Analysis
“Methyl 2-cyanothiazole-5-carboxylate” has a molecular weight of 168.17 . The structure of this compound is planar due to the sp2 hybridization of the carbon and oxygen atoms in the carbonyl group .Chemical Reactions Analysis
The chemical reactivity of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is an area of active research. One study discusses the cyanoacetylation of amines and their synthetic uses in the formation of biologically active compounds .Physical And Chemical Properties Analysis
“Methyl 2-cyanothiazole-5-carboxylate” is a heterocyclic compound. Heterocyclic compounds like this often have unique properties that make them useful in the pharmaceutical industry .Scientific Research Applications
Antimicrobial Applications
Methyl 2-cyanothiazole-5-carboxylate: is utilized in the synthesis of compounds with significant antimicrobial properties . Research indicates that derivatives of 2-aminothiazoles, which can be synthesized from related thiazole compounds, exhibit potent antibacterial and antifungal activities . These compounds are particularly effective against multidrug-resistant strains of bacteria and fungi, making them valuable in developing new antimicrobial agents.
Pharmaceutical Research
In pharmaceutical research, Methyl 2-cyanothiazole-5-carboxylate serves as a building block for creating various bioactive molecules. Its derivatives are explored for therapeutic roles, including anti-HIV , antioxidant , antitumor , anthelmintic , anti-inflammatory , and analgesic agents . The compound’s versatility in synthesizing diverse heterocyclic analogs makes it a significant contributor to medicinal chemistry.
Biochemistry Research
In biochemistry research, Methyl 2-cyanothiazole-5-carboxylate is valuable for studying enzyme interactions and biochemical pathways. Its derivatives can act as enzyme inhibitors or activators, helping to elucidate the mechanisms of action of various biochemical processes .
Agricultural Applications
Thiazole derivatives, related to Methyl 2-cyanothiazole-5-carboxylate , have been investigated for their potential use in agriculture. They can be incorporated into nanopesticides to enhance the delivery and efficacy of agricultural chemicals, reduce environmental impact, and improve crop yields . Additionally, they may contribute to soil health and agricultural productivity by acting as biostimulants or bioameliorants .
Analytical Methods
Methyl 2-cyanothiazole-5-carboxylate: is used in analytical chemistry as a reference standard for various testing and calibration procedures. Its well-defined structure and properties make it suitable for high-quality reference standards in accurate analytical methods .
Industrial Uses
The industrial applications of Methyl 2-cyanothiazole-5-carboxylate include its use as an intermediate in the synthesis of more complex chemical entities. Its role in creating compounds for industrial processes, such as catalysts, dyes, and chemical reaction accelerators, is significant due to the thiazole ring’s reactivity and stability .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological pathways, but the exact mechanisms and downstream effects are subject to ongoing research .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 2-cyano-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQVJJSVVGSALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288815 | |
Record name | Methyl 2-cyano-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanothiazole-5-carboxylate | |
CAS RN |
1211541-45-5 | |
Record name | Methyl 2-cyano-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-cyano-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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